3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

Drug Discovery In Vitro Pharmacology Chemical Biology

3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride (CAS 2126161-03-1) is a heterocyclic compound comprising a 1,2,4-oxadiazole ring directly linked at the 3-position to a pyrrolidine moiety at its 3-position, supplied as the hydrochloride salt (molecular formula C6H9N3O·HCl, MW 175.62 g/mol). The 1,2,4-oxadiazole scaffold serves as a bioisostere for amides and esters, conferring enhanced metabolic stability compared to conventional carbonyl-containing pharmacophores.

Molecular Formula C6H10ClN3O
Molecular Weight 175.61 g/mol
CAS No. 2126161-03-1
Cat. No. B1436126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
CAS2126161-03-1
Molecular FormulaC6H10ClN3O
Molecular Weight175.61 g/mol
Structural Identifiers
SMILESC1CNCC1C2=NOC=N2.Cl
InChIInChI=1S/C6H9N3O.ClH/c1-2-7-3-5(1)6-8-4-10-9-6;/h4-5,7H,1-3H2;1H
InChIKeyJKIHKSJIZCWVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride (CAS 2126161-03-1): A Versatile Heterocyclic Building Block for Drug Discovery and Chemical Biology


3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride (CAS 2126161-03-1) is a heterocyclic compound comprising a 1,2,4-oxadiazole ring directly linked at the 3-position to a pyrrolidine moiety at its 3-position, supplied as the hydrochloride salt (molecular formula C6H9N3O·HCl, MW 175.62 g/mol) . The 1,2,4-oxadiazole scaffold serves as a bioisostere for amides and esters, conferring enhanced metabolic stability compared to conventional carbonyl-containing pharmacophores [1]. This compound functions as a core building block for medicinal chemistry optimization, with the free secondary amine on the pyrrolidine ring enabling further derivatization—such as ureidyl, carboxamide, or alkyl substituent installation—to tune biological activity and pharmacokinetic properties across diverse target classes [2].

Why 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs: Structural and Functional Implications


Generic substitution with alternative 1,2,4-oxadiazole regioisomers or differently substituted pyrrolidine-oxadiazole hybrids introduces quantifiable and functionally significant alterations in molecular recognition and physicochemical properties. For example, bioisosteric replacement of the central 1,2,4-oxadiazole ring with a regioisomeric 1,3,4-oxadiazole ring—despite improving polarity and metabolic stability—has been shown to reduce CB2 receptor affinity by 10- to 50-fold compared to the corresponding 1,2,4-oxadiazole derivatives [1]. Furthermore, the precise substitution position on the pyrrolidine ring (3-yl versus 2-yl or N-substituted variants) critically influences both enzyme inhibitory potency and selectivity; in DNA gyrase inhibitor series, the 3-yl-linked pyrrolidine-1,2,4-oxadiazole hybrids achieved IC50 values ranging from 120 nM to 270 nM, with specific derivatives outperforming novobiocin (IC50 = 170 nM) [2]. These differences underscore that the exact connectivity and salt form are not interchangeable features but rather determinants of target engagement, selectivity, and solubility—parameters that directly impact reproducibility in biological assays and downstream development decisions.

Quantitative Differentiation Evidence for 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride (CAS 2126161-03-1)


Solubility and Salt-Form Advantage: Hydrochloride Salt Enables Direct Use in Aqueous Assays

The hydrochloride salt form (CAS 2126161-03-1) provides a critical solubility advantage over the free base analog (3-(pyrrolidin-3-yl)-1,2,4-oxadiazole), eliminating the need for additional formulation steps prior to aqueous biological assays . The target compound demonstrates aqueous solubility of ≥25 mg/mL, which corresponds to ≥142 mM [1]. This high aqueous solubility facilitates reproducible dose-response studies without requiring DMSO stock solution serial dilution artifacts, and contrasts with the typical low aqueous solubility observed for many neutral 1,2,4-oxadiazole scaffolds.

Drug Discovery In Vitro Pharmacology Chemical Biology

DNA Gyrase Inhibition: Pyrrolidin-3-yl-1,2,4-oxadiazole Scaffold Matches or Exceeds Novobiocin Potency

The 1,2,4-oxadiazole/pyrrolidine hybrid scaffold—for which 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole serves as the core synthetic precursor—demonstrates potent DNA gyrase inhibitory activity that is directly comparable to, and in select derivatives surpasses, the clinically used reference inhibitor novobiocin [1]. Within a library of hybrid compounds synthesized from the core pyrrolidin-3-yl-1,2,4-oxadiazole scaffold, compound 16 exhibited an IC50 of 120 nM against E. coli DNA gyrase, which is 29% more potent than novobiocin (IC50 = 170 nM) [1][2]. Compound 17 showed an IC50 of 180 nM, demonstrating comparable efficacy to the reference. This quantitative parity and superiority establish the scaffold as a validated starting point for dual-target antibacterial inhibitor development.

Antibacterial Enzyme Inhibition Drug Discovery

Topoisomerase IV Inhibition: Dual-Target Engagement Profile Comparable to Novobiocin

Derivatives synthesized from the pyrrolidin-3-yl-1,2,4-oxadiazole core scaffold exhibit dual inhibitory activity against both DNA gyrase and topoisomerase IV (Topo IV), a property critical for reducing the emergence of antibacterial resistance [1]. Compound 17, a derivative of the core scaffold, demonstrated an IC50 of 13 μM against E. coli Topo IV, which is comparable to novobiocin (IC50 = 11 μM) [1]. Combined with its DNA gyrase activity (IC50 = 180 nM), compound 17 represents a dual-target inhibitor profile—a pharmacologically desirable attribute that reduces the likelihood of single-target resistance mechanisms emerging during antibacterial development [2].

Antibacterial Dual-Target Inhibition Mechanism of Action

Regioisomeric Oxadiazole Selectivity: 1,2,4-Oxadiazole Scaffold Retains 10- to 50-Fold Higher Target Affinity than 1,3,4-Oxadiazole Analog

Systematic bioisosteric replacement studies reveal that the 1,2,4-oxadiazole ring—present in the target compound—provides dramatically superior target engagement compared to the regioisomeric 1,3,4-oxadiazole ring, despite the latter offering improved polarity and metabolic stability on paper [1]. In a controlled study of CB2 receptor ligands, 1,3,4-oxadiazole derivative 9a exhibited a Ki of 25 nM, whereas the corresponding 1,2,4-oxadiazole derivative 1a exhibited a Ki of 2.5 nM—a 10-fold improvement in affinity [1]. For derivative pair 1b/9b, the affinity difference expanded to 50-fold in favor of the 1,2,4-oxadiazole scaffold. This class-level finding demonstrates that the 1,2,4-oxadiazole heterocycle is not interchangeable with its regioisomer and provides a quantifiable advantage in target binding potency.

Medicinal Chemistry Bioisosterism GPCR Targeting

Anthelmintic Potency: Pyrrolidine-Oxadiazole Scaffold Demonstrates Low Micromolar Activity with Mammalian Selectivity

The pyrrolidine-oxadiazole scaffold—structurally anchored by the 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole core—has been validated as an anthelmintic lead series with quantifiable potency against Haemonchus contortus, a parasitic nematode of significant economic impact in livestock [1]. Optimization of this scaffold yielded compounds with IC50 values ranging from 0.78 μM to 22.4 μM against the motility and development of parasitic larval stages of H. contortus [1]. Notably, these compounds exhibited high selectivity in a mammalian cell counter-screen, demonstrating that the scaffold can be tuned for parasite-specific activity without inherent mammalian cytotoxicity [1]. This is a class-level validation that establishes the scaffold's viability for antiparasitic drug discovery programs.

Antiparasitic Veterinary Medicine Drug Discovery

GPBAR1 Agonism and Metabolic Stability: Ureidyl Derivatives Achieve EC50 3.5–4.6 μM with Favorable PK Profile

Derivatization of the (1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl scaffold—a regioisomeric variant of the target compound demonstrating the scaffold's versatility—yields potent, selective GPBAR1 (TGR5) agonists with favorable in vitro pharmacokinetic properties [1]. Compounds 9 and 10 exhibited EC50 values of 3.5 μM (115% efficacy) and 4.6 μM (121% efficacy), respectively, in cAMP-responsive element assays using TLCA (taurolithocholic acid) as the 100% efficacy reference [1]. These compounds demonstrated high selectivity over related nuclear receptors (FXR, LXRα, LXRβ, PXR, PPARα, PPARγ) at 10 μM, and showed favorable aqueous solubility (9: 42 μg/mL, 110 μM; 10: 70 μg/mL, 198 μM) with moderate metabolic stability (42% and 40% remaining after 40 min in rat liver microsomes) [1]. This quantitative profile establishes the scaffold as a validated entry point for developing non-steroidal GPBAR1 agonists.

Metabolic Disease GPCR Agonism Pharmacokinetics

Optimal Scientific and Industrial Use Cases for 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride (CAS 2126161-03-1)


Antibacterial Lead Generation: Synthesis of DNA Gyrase and Topoisomerase IV Dual Inhibitors

Researchers developing novel antibacterial agents targeting type II topoisomerases should prioritize 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride as a core scaffold for library synthesis. As demonstrated by Frejat et al., derivatives of this scaffold achieve IC50 values of 120–180 nM against E. coli DNA gyrase, matching or exceeding novobiocin (170 nM), and exhibit dual inhibition of topoisomerase IV with IC50 values of 13 μM [1]. The hydrochloride salt form ensures high aqueous solubility (≥25 mg/mL), facilitating reproducible enzyme assay conditions without DMSO artifacts [2]. The free pyrrolidine amine provides a versatile handle for installing diverse substituents (carboxamides, ureidyl groups, alkyl chains) to optimize potency, selectivity, and drug-like properties.

Anthelmintic Drug Discovery: Optimization of Pyrrolidine-Oxadiazole Leads Against Parasitic Nematodes

Veterinary and human parasitology research groups pursuing novel anthelmintics should consider this compound as a validated starting point for lead optimization. Preston et al. demonstrated that pyrrolidine-oxadiazole derivatives exhibit potent inhibitory activity against Haemonchus contortus larval stages (IC50 = 0.78–22.4 μM) with high selectivity over mammalian cells [3]. The scaffold's established synthetic accessibility and the free amine handle enable systematic SAR exploration to improve potency toward the sub-micromolar range characteristic of commercial anthelmintics, while maintaining parasite-selective cytotoxicity profiles.

GPCR Agonist Development: Non-Steroidal GPBAR1 (TGR5) Modulators for Metabolic Disease

Metabolic disease research programs targeting GPBAR1 (TGR5) should utilize this scaffold to generate selective, non-steroidal agonists. Fiorillo et al. showed that ureidyl derivatives of the closely related (1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl scaffold achieve EC50 values of 3.5–4.6 μM with 115–121% efficacy relative to TLCA, while maintaining clean selectivity against related nuclear receptors (FXR, LXR, PXR, PPAR) at 10 μM [4]. The favorable in vitro PK profile (aqueous solubility 42–70 μg/mL, moderate microsomal stability) positions this scaffold for rapid progression to in vivo efficacy studies in type 2 diabetes, obesity, and NASH models.

Chemical Biology Probe Synthesis: Target Identification and Validation Studies

Chemical biologists requiring functionalized heterocyclic probes for target identification or validation studies should procure this compound as a modular building block. The free pyrrolidine amine enables straightforward conjugation to biotin tags, fluorescent reporters, or photoaffinity labels without compromising the 1,2,4-oxadiazole core's bioisosteric properties. The demonstrated broad biological relevance of the scaffold—spanning antibacterial, anthelmintic, and GPCR agonist activities—supports its utility in phenotypic screening and target deconvolution campaigns across multiple therapeutic areas [1][3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.